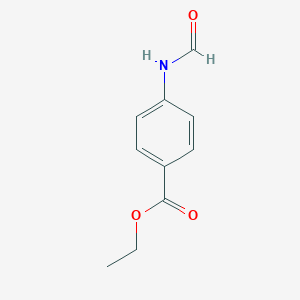

Ethyl 4-formamidobenzoate

説明

Structure

3D Structure

特性

IUPAC Name |

ethyl 4-formamidobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-2-14-10(13)8-3-5-9(6-4-8)11-7-12/h3-7H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNAVWORVSFFAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30279262 | |

| Record name | ethyl 4-(formylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30279262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5422-63-9 | |

| Record name | 5422-63-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-(formylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30279262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 4-FORMAMIDOBENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-formamidobenzoate from Ethyl 4-aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 4-formamidobenzoate, a chemical intermediate of interest in pharmaceutical and materials science. The document details the formylation of ethyl 4-aminobenzoate, presenting established experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound, also known as N-formyl benzocaine, is a derivative of ethyl 4-aminobenzoate (benzocaine), a widely used local anesthetic. The introduction of a formyl group to the amine functionality modifies the compound's chemical properties, making it a valuable building block for the synthesis of more complex molecules, including various heterocyclic compounds and potential pharmaceutical agents. This guide focuses on a common and efficient method for its preparation: the N-formylation of ethyl 4-aminobenzoate.

Reaction Scheme

The synthesis involves the reaction of ethyl 4-aminobenzoate with a formylating agent. A prevalent and effective method utilizes acetic formic anhydride, which can be generated in situ from the reaction of formic acid and acetic anhydride.

Figure 1: General reaction scheme for the synthesis of this compound.

Caption: Synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the reactants and the product.

Table 1: Properties of Reactants

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Ethyl 4-aminobenzoate | C₉H₁₁NO₂ | 165.19 |

| Formic Acid | CH₂O₂ | 46.03 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 |

Table 2: Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO₃ |

| Molar Mass ( g/mol ) | 193.20[1] |

| IUPAC Name | This compound[1] |

| CAS Number | 5422-63-9[1] |

Experimental Protocols

Two primary methods for the N-formylation of ethyl 4-aminobenzoate are presented below. The first method involves the in-situ generation of acetic formic anhydride, and the second utilizes formic acid with azeotropic removal of water.

Method 1: Formylation using Acetic Formic Anhydride (In Situ Generation)

This method is efficient and often provides high yields of the desired product. Acetic formic anhydride is a potent formylating agent that is conveniently prepared in the reaction mixture.

Materials:

-

Ethyl 4-aminobenzoate

-

Formic acid (98-100%)

-

Acetic anhydride

-

Silica gel

-

Methylene chloride

-

Sodium sulfate (anhydrous)

-

Appropriate crystallization solvent (e.g., ethanol, or a mixture of ethyl acetate and hexane)

Procedure: [2]

-

To a suitable reaction vessel, add the substrate, ethyl 4-aminobenzoate (1 mmole).

-

Add formic acid (2 mmole) and acetic anhydride (2 mmole) to the reaction vessel.

-

Add silica gel (2 g) to the mixture.

-

Stir the mixture thoroughly for approximately 30 seconds until a free-flowing powder is obtained.

-

The reaction can be expedited by heating. For instance, using microwave irradiation at 300 W, the reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Extract the product with methylene chloride (3 x 15 mL).

-

Combine the organic extracts and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by crystallization from an appropriate solvent.

Method 2: Formylation using Formic Acid with Dean-Stark Apparatus

This classic method involves the direct reaction of the amine with formic acid, with the continuous removal of water to drive the reaction to completion.

Materials:

-

Ethyl 4-aminobenzoate

-

Formic acid (85-98%)

-

Toluene

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Magnesium sulfate (anhydrous)

-

Appropriate crystallization solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve ethyl 4-aminobenzoate in toluene.

-

Add a slight excess of formic acid to the solution.

-

Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Wash the toluene solution with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining formic acid.

-

Wash the organic layer with brine.

-

Dry the toluene solution over anhydrous magnesium sulfate.

-

Remove the toluene under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[3]

Purification

The final product, this compound, is a solid at room temperature and can be purified by either recrystallization or column chromatography.

-

Recrystallization: Ethanol is a suitable solvent for the recrystallization of ethyl 4-aminobenzoate and is expected to be effective for its formylated derivative.[3] A mixture of ethyl acetate and hexane is also a common choice for esters.[4][5] The crude product should be dissolved in a minimum amount of hot solvent, and then allowed to cool slowly to form pure crystals.

-

Column Chromatography: For smaller scale reactions or to achieve very high purity, flash column chromatography on silica gel can be employed. A common eluent system for compounds of similar polarity is a mixture of hexanes and ethyl acetate.[6]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from ethyl 4-aminobenzoate is a straightforward and efficient process. The use of in situ generated acetic formic anhydride provides a reliable method for achieving high yields of the desired product. Proper purification through recrystallization or column chromatography is essential to obtain a high-purity compound suitable for further applications in research and development. This guide provides the necessary details for researchers to successfully perform this synthesis in a laboratory setting.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Ethyl 4-formamidobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-formamidobenzoate, also known as N-formylbenzocaine, is a chemical compound of interest in medicinal chemistry and drug development. It is the N-formylated derivative of Ethyl 4-aminobenzoate (Benzocaine), a widely used local anesthetic.[1][2] The addition of the formyl group modifies the polarity, hydrogen bonding capability, and overall steric profile of the parent molecule, which can influence its physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols, and visualizations to aid in its synthesis and characterization. While experimental data for this specific compound is limited in the literature, this guide consolidates available information and provides well-founded estimations based on the properties of its precursor and related compounds.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized below. It is important to note that while some data is available from computational models, experimental values for properties such as melting point, boiling point, and solubility are not widely reported.

Table 1: Chemical Identifiers and Computed Properties of this compound

| Property | Value | Source |

| CAS Number | 5422-63-9 | PubChem[1] |

| Molecular Formula | C₁₀H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 193.20 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | N-Formyl Benzocaine, Ethyl 4-(formylamino)benzoate | PubChem[1] |

| XLogP3 | 0.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 193.0739 g/mol | PubChem[1] |

| Monoisotopic Mass | 193.0739 g/mol | PubChem[1] |

| Topological Polar Surface Area | 55.4 Ų | PubChem[1] |

Table 2: Experimental and Estimated Physical Properties

| Property | Value | Notes |

| Melting Point | Not reported. Estimated to be higher than Ethyl 4-aminobenzoate (88-90 °C). | The introduction of the formyl group allows for stronger intermolecular hydrogen bonding, which typically increases the melting point. |

| Boiling Point | Not reported. | |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol, acetone, and ethyl acetate. | The formyl group may slightly increase water solubility compared to the parent amine due to an additional hydrogen bond acceptor site, but overall low aqueous solubility is expected. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the formylation of its precursor, Ethyl 4-aminobenzoate.

Reaction: Formylation of Ethyl 4-aminobenzoate

Reagents:

-

Ethyl 4-aminobenzoate

-

Formic acid (≥95%)

-

Acetic anhydride

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for filtration

Procedure:

-

In a round-bottom flask, dissolve Ethyl 4-aminobenzoate (1 equivalent) in an excess of formic acid.

-

Cool the mixture in an ice bath and slowly add acetic anhydride (1.1 equivalents) dropwise with stirring.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction mixture by carefully pouring it into a beaker of ice water.

-

Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

DOT Diagram of Synthesis Workflow:

Caption: Synthesis workflow for this compound.

Spectral Data (Predicted)

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Key Features |

| ¹H NMR | - Ethyl group: A triplet around 1.4 ppm (CH₃) and a quartet around 4.4 ppm (CH₂). - Aromatic protons: Two doublets in the range of 7.5-8.2 ppm. - Amide proton (N-H): A broad singlet, typically downfield (>8.0 ppm). - Formyl proton (CHO): A singlet around 8.3-8.5 ppm. |

| ¹³C NMR | - Ethyl group: Signals around 14 ppm (CH₃) and 61 ppm (CH₂). - Aromatic carbons: Signals in the range of 118-145 ppm. - Ester carbonyl: A signal around 166 ppm. - Amide carbonyl: A signal around 160-165 ppm. |

| FTIR (cm⁻¹) | - N-H stretch: A sharp peak around 3300 cm⁻¹. - C-H stretches (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹. - Ester C=O stretch: A strong, sharp peak around 1710-1730 cm⁻¹. - Amide C=O stretch (Amide I band): A strong, sharp peak around 1670-1690 cm⁻¹. - N-H bend (Amide II band): A peak around 1530-1550 cm⁻¹. - C-O stretch: A strong peak in the range of 1100-1300 cm⁻¹. |

| Mass Spec. | - Molecular Ion (M⁺): A peak at m/z = 193. - Key Fragments: Loss of the ethoxy group (-OC₂H₅, m/z = 148), loss of the ethyl group (-C₂H₅, m/z = 164), and fragments corresponding to the aminobenzoate backbone. |

Reactivity and Stability

-

Stability: this compound is expected to be a stable solid under standard laboratory conditions.

-

Reactivity: The compound contains several reactive sites:

-

The ester group is susceptible to hydrolysis under acidic or basic conditions to yield 4-formamidobenzoic acid and ethanol.

-

The amide group can also be hydrolyzed, typically under more vigorous conditions than the ester, to give Ethyl 4-aminobenzoate.

-

The aromatic ring can undergo electrophilic substitution reactions, with the formamido group being an ortho-, para-director.

-

DOT Diagram of Potential Reactions:

Caption: Potential reactivity pathways of this compound.

Biological Activity and Signaling Pathways

There is currently a lack of specific data in the scientific literature regarding the biological activity and signaling pathways of this compound. Its parent compound, Ethyl 4-aminobenzoate (Benzocaine), is a well-known voltage-gated sodium channel blocker, which is the basis for its local anesthetic properties. It is plausible that N-formylation could alter the binding affinity and selectivity for sodium channels or other biological targets. However, without experimental data, any discussion of the biological role of this compound remains speculative. Research into the biological effects of N-acylated aminobenzoates is an area for potential future investigation.

Conclusion

This compound is a derivative of benzocaine with modified physicochemical properties due to the presence of a formyl group. This guide has compiled the available chemical and physical data, provided a representative synthetic protocol, and offered predictions for its spectral characteristics. While there are gaps in the experimental data for this compound, the information presented here serves as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development who may be interested in synthesizing, characterizing, and evaluating the biological potential of this and related molecules. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this compound.

References

Spectroscopic data of Ethyl 4-formamidobenzoate (¹H NMR, ¹³C NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-formamidobenzoate (also known as N-Formylbenzocaine), a compound of interest in pharmaceutical research and development. The following sections detail its spectral characteristics based on Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this molecule.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound. It is important to note that while mass spectrometry data is based on experimental findings, a complete set of publicly available, experimentally determined ¹H NMR, ¹³C NMR, and IR spectra for this specific compound is limited. Therefore, the NMR and IR data presented below are based on established chemical shift and absorption band correlations for analogous structures and functional groups.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.3 - 8.5 | Singlet | 1H | N-H (amide) |

| ~8.2 | Singlet | 1H | H-C=O (formyl) |

| ~8.0 | Doublet | 2H | Ar-H (ortho to -COOEt) |

| ~7.6 | Doublet | 2H | Ar-H (ortho to -NHCHO) |

| 4.35 | Quartet | 2H | O-CH₂-CH₃ |

| 1.38 | Triplet | 3H | O-CH₂-CH₃ |

Solvent: CDCl₃. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~166 | C=O (ester) |

| ~160 | C=O (amide) |

| ~143 | Ar-C (C-NHCHO) |

| ~131 | Ar-C (CH, ortho to -COOEt) |

| ~127 | Ar-C (C-COOEt) |

| ~119 | Ar-C (CH, ortho to -NHCHO) |

| ~61 | O-CH₂ |

| ~14 | CH₃ |

Solvent: CDCl₃. The chemical shifts are referenced to the solvent peak.

Table 3: IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch (amide) |

| ~3050 | Weak | C-H stretch (aromatic) |

| ~2980, ~2940 | Weak | C-H stretch (aliphatic) |

| ~1715 | Strong | C=O stretch (ester) |

| ~1680 | Strong | C=O stretch (amide I) |

| ~1600, ~1520 | Medium | C=C stretch (aromatic ring) |

| ~1540 | Medium | N-H bend (amide II) |

| ~1270 | Strong | C-O stretch (ester) |

| ~1200 | Medium | C-N stretch |

Sample preparation: KBr pellet or thin film.

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Proposed Fragment |

| 193 | Moderate | [M]⁺ (Molecular Ion) |

| 148 | High | [M - OCH₂CH₃]⁺ |

| 120 | High | [M - OCH₂CH₃ - CO]⁺ or [C₆H₄NHCHO]⁺ |

| 92 | Moderate | [C₆H₄NH₂]⁺ |

| 65 | Moderate | [C₅H₅]⁺ |

The molecular weight of this compound (C₁₀H₁₁NO₃) is 193.20 g/mol .[1]

Experimental Protocols & Workflows

The acquisition of high-quality spectroscopic data is fundamental for accurate structural elucidation and purity assessment. Below are detailed methodologies for the key analytical techniques discussed in this guide.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic characterization of a compound like this compound is depicted below. This process ensures a systematic and comprehensive analysis of the molecular structure.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to serve as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

The NMR spectrometer is tuned to the proton frequency (e.g., 400 or 600 MHz).

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse experiment is performed to acquire the Free Induction Decay (FID).

-

The FID is then subjected to Fourier transformation, phasing, and baseline correction to obtain the final spectrum.

-

Integration of the signals is performed to determine the relative number of protons for each resonance.

¹³C NMR Spectroscopy:

-

The spectrometer is tuned to the carbon-13 frequency (e.g., 100 or 150 MHz).

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

-

Due to the low natural abundance of ¹³C, a larger number of scans are typically required to achieve an adequate signal-to-noise ratio compared to ¹H NMR.

-

The acquired FID is processed similarly to the ¹H NMR data. The solvent signal is commonly used for chemical shift referencing (e.g., CDCl₃ at δ = 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is then placed into a pellet-pressing die.

-

A hydraulic press is used to apply several tons of pressure to the die, forming a thin, transparent pellet.

Data Acquisition:

-

A background spectrum of a pure KBr pellet or the empty sample compartment is recorded to subtract the contributions from atmospheric water and carbon dioxide.

-

The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer.

-

The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

The sample is vaporized in a high vacuum environment.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a positively charged molecular ion ([M]⁺).

-

The high energy of the electron beam also induces fragmentation of the molecular ion into smaller, characteristic fragment ions.

Mass Analysis and Detection:

-

The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.

References

An In-depth Technical Guide to the Solubility of Ethyl 4-formamidobenzoate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Ethyl 4-formamidobenzoate (also known as N-formylbenzocaine). Recognizing the critical role of solubility in drug development, this document outlines the available solubility data, detailed experimental protocols for its determination, and the logical workflow where solubility assessment is paramount.

Introduction to this compound and its Solubility

This compound (CAS No: 5422-63-9) is a chemical intermediate, structurally related to Benzocaine (Ethyl 4-aminobenzoate).[1][2] Its physicochemical properties, particularly solubility, are fundamental to its handling, formulation, and potential application in pharmaceutical development. Solubility dictates the bioavailability of a potential drug candidate and influences the choice of solvents for synthesis, purification, and formulation.

A thorough literature search did not yield specific quantitative solubility data for this compound in common organic solvents. This highlights a data gap for this compound. However, qualitative data and information on structurally similar compounds can provide valuable insights.

Qualitative and Estimated Solubility Data

While quantitative data is not available, the general solubility of this compound can be inferred from its structure and data from related compounds. The presence of a polar formamido group and an ester group suggests potential solubility in polar organic solvents.

For comparative purposes, the solubility of the closely related compound, Ethyl 4-aminobenzoate (Benzocaine), is presented below. This information can serve as a useful estimation for solvent selection in experimental studies with this compound.

Table 1: Solubility of this compound and Related Compounds

| Compound | Solvent | Solubility | Temperature (°C) |

| This compound | - | Data not available | - |

| Ethyl 4-aminobenzoate (Benzocaine) | Ethanol | Soluble (1 g in 5 mL)[3] | Ambient |

| Chloroform | Soluble[3] | Ambient | |

| Diethyl Ether | Soluble[3] | Ambient | |

| Water | Sparingly soluble[3] | Ambient | |

| 1,4-Dioxane | High | 5-50 | |

| Acetone | High | 5-50 | |

| Ethyl Acetate | High | 5-50 | |

| Acetonitrile | Moderate | 5-50 | |

| Methanol | Moderate | 5-50 | |

| n-Butanol | Low | 5-50 | |

| Toluene | Low | 5-50 |

Note: The data for Ethyl 4-aminobenzoate (Benzocaine) is provided as a reference for a structurally similar compound and should be considered an estimation for this compound.

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, researchers can determine the solubility of this compound experimentally. The following are detailed protocols for two common and reliable methods.

This is the gold standard method for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials containing the selected organic solvents. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C and 37 °C to simulate ambient and physiological temperatures).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE) to remove all undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.

-

-

Calculation:

-

The equilibrium solubility is calculated from the concentration of the analyte in the saturated solution, taking into account the dilution factor.

-

This method is simpler but can be less precise than the shake-flask method.

Methodology:

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the desired solvent at a specific temperature, ensuring excess solid is present.

-

-

Sample Collection and Weighing:

-

Carefully pipette a known volume of the clear supernatant into a pre-weighed, dry container (e.g., an evaporating dish).

-

Weigh the container with the solution to determine the mass of the solution.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the container in a fume hood or a vacuum oven at a temperature that will not cause decomposition of the solute.

-

-

Drying and Final Weighing:

-

Dry the residue to a constant weight in an oven at an appropriate temperature.

-

Cool the container in a desiccator and weigh it to determine the mass of the dissolved solid.

-

-

Calculation:

-

The solubility can be expressed as grams of solute per 100 g of solvent or grams of solute per 100 mL of solvent.

-

Visualization of Solubility in Drug Development

The determination of solubility is a critical early step in the drug development pipeline. The following diagram illustrates the logical workflow and the central role of solubility assessment.

Caption: Role of Solubility in Early Drug Development.

This workflow demonstrates that after the initial synthesis of a compound like this compound, its physicochemical properties, including solubility, are characterized. If the solubility is inadequate, medicinal chemists may perform lead optimization to improve it, or formulation scientists will explore solubility enhancement techniques before proceeding to further preclinical studies.

Conclusion

References

Crystal Structure of Ethyl 4-formamidobenzoate: A Search for Definitive Crystallographic Data

Despite a comprehensive search of public chemical and crystallographic databases, detailed experimental crystal structure data for Ethyl 4-formamidobenzoate remains elusive. While information on its chemical properties is available, the specific quantitative data required for a detailed technical guide on its crystal structure, including unit cell parameters, bond lengths, and angles, is not present in the accessed resources.

This compound, also known as N-Formyl Benzocaine, is a chemical compound with the molecular formula C10H11NO3.[1][2] It is listed in several chemical databases which provide general information such as its molecular weight, formula, and synonyms.[1][2][3][4] However, these entries do not contain the specific crystallographic information that would be generated from a single-crystal X-ray diffraction study.

For a compound's crystal structure to be thoroughly described, a successful single-crystal X-ray diffraction experiment must be performed and the results made publicly available, often through deposition in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC). The search for such a deposition for this compound did not yield any specific results.

In contrast, crystallographic data for structurally related molecules are available. For instance, detailed crystal structures have been reported for "Ethyl 4-formylbenzoate", "Ethyl 4-(dimethylamino)benzoate", and "Ethyl 4-acetamidobenzoate".[5][6] These studies provide insights into the molecular geometry and packing of similar benzoate derivatives. For example, the crystal structure of Ethyl 4-(dimethylamino)benzoate reveals specific bond lengths and angles and details of intermolecular interactions.[5] Similarly, the crystallographic data for Ethyl 4-acetamidobenzoate is accessible through the Crystallography Open Database.[6]

The synthesis of various benzoate derivatives has also been described in the literature, outlining general procedures for their preparation.[7] However, these publications do not include the specific crystallographic characterization of this compound.

Future Outlook

The absence of publicly available crystal structure data for this compound suggests that either its single-crystal X-ray structure has not yet been determined, or the data has not been deposited in the searched public databases. For researchers, scientists, and drug development professionals requiring this specific information for activities such as computational modeling or structure-activity relationship studies, the experimental determination of the crystal structure would be a necessary next step. This would involve the synthesis of the compound, the growth of single crystals of suitable quality, and subsequent analysis by X-ray crystallography.

Due to the lack of the core crystallographic data, the creation of an in-depth technical guide with quantitative data tables, detailed experimental protocols for structure determination, and visualizations of signaling pathways as requested is not possible at this time. Should the crystal structure of this compound be determined and published in the future, such a guide could then be compiled.

References

- 1. This compound | C10H11NO3 | CID 223909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. Ethyl 4-maleimidobenzoate | C13H11NO4 | CID 286520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 4-formylbenzoate | C10H10O3 | CID 80498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl-4-acetamidobenzoate | C11H13NO3 | CID 220420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Crystal structure of ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate: a p-hydroxy Schiff base - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Ethyl 4-formamidobenzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated thermal properties and decomposition behavior of Ethyl 4-formamidobenzoate. Due to a lack of publicly available experimental data specific to this compound, the quantitative data presented herein is illustrative and based on typical values for structurally related aromatic amides and esters. The experimental protocols described are generalized best practices for the analysis of such compounds.

Introduction

This compound, a derivative of benzocaine, is a compound of interest in pharmaceutical development and chemical synthesis. Understanding its thermal stability and decomposition profile is critical for determining appropriate storage conditions, processing parameters, and ensuring the safety and efficacy of related drug products. This guide outlines the expected thermal behavior of this compound and provides detailed methodologies for its analysis.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₃ | --INVALID-LINK-- |

| Molecular Weight | 193.20 g/mol | --INVALID-LINK-- |

| Appearance | Solid (expected) | General knowledge |

| CAS Number | 5422-63-9 | --INVALID-LINK-- |

Thermal Stability Analysis: Expected Results

While specific experimental data for this compound is not available, thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing its stability. The following table summarizes the expected thermal events for a compound of this nature. For comparison, the melting point of the related compound, Ethyl 4-aminobenzoate, is 88-90 °C.

| Analysis | Parameter | Expected Value/Range | Description |

| DSC | Melting Point (Tₘ) | 100 - 150 °C | The temperature at which the solid compound transitions to a liquid state. |

| Decomposition Onset (Tₒ) | > 200 °C | The temperature at which decomposition begins, often observed as an exothermic event. | |

| TGA | Initial Mass Loss | < 1% below 100 °C | Corresponds to the loss of volatile impurities or moisture. |

| Primary Decomposition | 200 - 350 °C | The main decomposition phase, likely involving the cleavage of the formamide and ester groups. | |

| Final Residue | < 5% at 600 °C | The remaining non-volatile material after complete decomposition in an inert atmosphere. |

Decomposition Pathway

The thermal decomposition of this compound is anticipated to proceed through the cleavage of its primary functional groups: the formamide and the ethyl ester. The weaker C-N and C-O bonds are likely to be the initial points of fragmentation under thermal stress. Potential decomposition products could include ethanol, carbon monoxide, carbon dioxide, and various aromatic fragments. The exact decomposition pathway and products would need to be confirmed through techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR).

A logical workflow for investigating the thermal properties of a chemical compound is depicted below.

In-Depth Technical Guide to Ethyl 4-formamidobenzoate (CAS 5422-63-9)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and known hazards associated with CAS number 5422-63-9, chemically known as Ethyl 4-formamidobenzoate or N-Formyl Benzocaine. This compound is of particular interest to the pharmaceutical industry as it is a known impurity and degradation product of the widely used local anesthetic, Benzocaine.[1][2][3] Understanding its properties and potential biological effects is crucial for formulation development, stability studies, and quality control of Benzocaine-containing drug products. While direct biological activity studies on this compound are limited, its structural similarity to Benzocaine, a known sodium channel blocker, warrants careful consideration of its potential toxicological profile.

Chemical and Physical Properties

This compound is a derivative of Benzocaine, where the primary amine group is formylated. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 5422-63-9 | [4][5] |

| IUPAC Name | This compound | [4] |

| Synonyms | N-Formyl Benzocaine, Ethyl 4-(formylamino)benzoate, 4-(Formylamino)benzoic Acid Ethyl Ester | [5][6] |

| Molecular Formula | C₁₀H₁₁NO₃ | [4][5] |

| Molecular Weight | 193.20 g/mol | [4] |

| Appearance | White crystalline powder | |

| Melting Point | 88-92 °C (for the parent compound, Benzocaine) | [7] |

| Solubility | Sparingly soluble in water; more soluble in dilute acids and very soluble in ethanol, chloroform, and ethyl ether (for the parent compound, Benzocaine). | [7] |

Synthesis and Formation

Synthesis

The synthesis of the parent compound, Benzocaine, is well-documented and is often achieved through the Fischer esterification of p-aminobenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.[8][9][10][11][12][13]

Formation as a Degradation Product

A critical aspect for drug development professionals is the formation of this compound as a degradation product in pharmaceutical formulations containing Benzocaine.[1][2][3] This degradation is often observed under accelerated stability study conditions, particularly high temperature and humidity.[1][2] The primary mechanism is the reaction of the primary amine group of Benzocaine with formic acid, which can be present as an impurity in various pharmaceutical excipients like polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[1]

References

- 1. Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C10H11NO3 | CID 223909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound (N-Formylbenzocaine) | CAS Number 5422-63-9 [klivon.com]

- 7. Benzocaine - Wikipedia [en.wikipedia.org]

- 8. chemistry-online.com [chemistry-online.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. public.websites.umich.edu [public.websites.umich.edu]

- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. Preparation of Benzocaine | PDF [slideshare.net]

An In-depth Technical Guide to the Discovery and Initial Characterization of N-Formylbenzocaine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Formylbenzocaine, a primary degradation product of the local anesthetic Benzocaine, is of significant interest in pharmaceutical development and quality control. Its formation, primarily through the interaction of Benzocaine with formic acid impurities in excipients, underscores the critical importance of drug-excipient compatibility and stability studies. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial characterization of N-Formylbenzocaine. It includes detailed experimental protocols, quantitative data, and visualizations of key chemical pathways and experimental workflows to serve as a vital resource for researchers in the field.

Discovery and Initial Identification

N-Formylbenzocaine was primarily discovered and identified during stability and forced degradation studies of Benzocaine formulations.[1][2] Its presence was noted as a significant degradation product, particularly in oral disintegrating tablets (ODTs) where certain excipients were found to contain formic acid as an impurity.[1] The identification was initially made through liquid chromatography-mass spectrometry (LC-MS) analysis, which detected a new peak in the chromatograms of stressed Benzocaine samples.[1]

Forced degradation studies, a critical component of drug development as outlined by the International Council for Harmonisation (ICH) guidelines, deliberately expose the drug substance to harsh conditions such as acid, base, oxidation, heat, and light to predict potential degradation products.[3][4] It was in such studies, particularly under acidic stress, that N-Formylbenzocaine was consistently observed.[5]

The initial characterization involved determining its molecular formula and weight. High-resolution mass spectrometry, such as Ion Trap Time-of-Flight (IT-TOF), established the molecular formula as C₁₀H₁₁NO₃, which corresponds to the formylation of the primary amine group of Benzocaine.[1]

Physicochemical and Analytical Data

The fundamental physicochemical and analytical parameters of N-Formylbenzocaine are summarized below.

Table 1: Physicochemical Properties of N-Formylbenzocaine

| Property | Value | Reference |

| IUPAC Name | ethyl 4-formamidobenzoate | [6] |

| Synonyms | N-Formyl Benzocaine, Ethyl p-formamidobenzoate | [6][7] |

| CAS Number | 5422-63-9 | [6][7] |

| Molecular Formula | C₁₀H₁₁NO₃ | [6][7] |

| Molecular Weight | 193.20 g/mol | [6] |

| Appearance | Not explicitly documented; likely a solid |

Table 2: Chromatographic Data for N-Formylbenzocaine

| Technique | Column | Mobile Phase | Retention Time | Reference |

| LC-MS | X-Bridge C8 (2.1 × 50 mm, 3.5 µm) | Gradient of water (0.1% formic acid) and methanol (0.1% formic acid) | 9.4 min | [1] |

| LC-MS | (Forced degradation study without excipients) | Not specified | 10.2 min | [1][2] |

Synthesis and Formation Mechanism

While primarily an impurity, N-Formylbenzocaine can be synthesized for use as a reference standard in analytical methods. The synthesis involves the N-formylation of Benzocaine.

Inferred Synthesis Protocol

A plausible and efficient method for the synthesis of N-Formylbenzocaine is the reaction of Benzocaine with a formylating agent, such as a mixed anhydride of acetic and formic acids.[1][8][9]

Reagents and Materials:

-

Benzocaine (ethyl 4-aminobenzoate)

-

Acetic anhydride

-

Formic acid (98-100%)

-

Anhydrous diethyl ether

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of Acetic Formic Anhydride (In Situ): In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool acetic anhydride to 0°C in an ice bath. Slowly add an equimolar amount of formic acid dropwise with continuous stirring. Maintain the temperature at 0°C during the addition. After the addition is complete, stir the mixture for an additional 30 minutes at 0°C.

-

Formylation of Benzocaine: Dissolve Benzocaine in a suitable anhydrous solvent, such as diethyl ether, in a separate flask. Cool this solution to 0°C. Slowly add the freshly prepared acetic formic anhydride solution to the Benzocaine solution with vigorous stirring.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the excess acids. Continue the addition until the effervescence ceases.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude N-Formylbenzocaine.

-

Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-Formylbenzocaine.

Caption: Synthesis of N-Formylbenzocaine from Benzocaine.

Mechanism of Formation

The formation of N-Formylbenzocaine from Benzocaine and formic acid proceeds via a nucleophilic acyl substitution mechanism. The primary amino group of Benzocaine acts as a nucleophile, attacking the electrophilic carbonyl carbon of formic acid.[10][11]

Caption: Mechanism of N-Formylbenzocaine formation.

Spectroscopic Characterization

Detailed spectroscopic data for N-Formylbenzocaine is not widely published. However, based on its chemical structure and data from analogous compounds, the expected spectral features can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum of N-Formylbenzocaine is expected to show characteristic signals for the ethyl group, the aromatic protons, and the formyl proton. Due to restricted rotation around the amide C-N bond, some signals, particularly the formyl proton and the N-H proton, may appear as two separate signals (rotamers).[12]

Table 3: Predicted ¹H NMR Chemical Shifts for N-Formylbenzocaine

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (ethyl) | 1.3 - 1.4 | triplet | ~7 |

| -CH₂- (ethyl) | 4.3 - 4.4 | quartet | ~7 |

| Aromatic Protons | 7.5 - 8.1 | multiplet | |

| N-H (amide) | 8.0 - 8.5 (broad) | singlet | |

| -CHO (formyl) | 8.3 - 8.7 | singlet |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule.[13][14]

Table 4: Predicted ¹³C NMR Chemical Shifts for N-Formylbenzocaine

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (ethyl) | ~14 |

| -CH₂- (ethyl) | ~61 |

| Aromatic Carbons | 118 - 145 |

| C=O (ester) | ~166 |

| C=O (amide) | ~162 |

FTIR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the functional groups present in N-Formylbenzocaine.[15][16][17][18]

Table 5: Predicted FTIR Absorption Bands for N-Formylbenzocaine

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H (amide) | 3200 - 3400 | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 2980 | Stretching |

| C=O (ester) | 1710 - 1730 | Stretching |

| C=O (amide I) | 1670 - 1690 | Stretching |

| N-H (amide II) | 1510 - 1550 | Bending |

| C-O (ester) | 1250 - 1300 | Stretching |

Experimental Workflow for Characterization

A typical workflow for the isolation and characterization of N-Formylbenzocaine from a degraded Benzocaine sample is outlined below.

Caption: Workflow for N-Formylbenzocaine characterization.

Biological Significance and Toxicological Assessment

Currently, there is no known therapeutic or biological activity associated with N-Formylbenzocaine. It is primarily regarded as a process-related impurity and degradation product in Benzocaine drug products.[19] As such, its presence must be monitored and controlled within the limits set by regulatory agencies.

According to ICH guidelines Q3A and Q3B, impurities in new drug substances and products must be reported, identified, and qualified at specific thresholds, which are determined by the maximum daily dose of the drug.[20][21][22][23]

-

Reporting Threshold: The level at which an impurity must be reported.

-

Identification Threshold: The level at which the structure of an impurity must be determined.

-

Qualification Threshold: The level at which the biological safety of an impurity must be established.

Conclusion

N-Formylbenzocaine, identified as a degradation product of Benzocaine, serves as a key indicator of product stability and drug-excipient incompatibility. While not pharmacologically active, its characterization is crucial for the quality control and safety assurance of Benzocaine-containing pharmaceuticals. This guide provides a foundational understanding of its discovery, synthesis, and analytical characterization, offering valuable protocols and data for researchers and professionals in drug development. Further research into the potential toxicological effects of N-Formylbenzocaine would be beneficial for a more comprehensive risk assessment.

References

- 1. reddit.com [reddit.com]

- 2. Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ajpsonline.com [ajpsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. ikev.org [ikev.org]

- 7. researchgate.net [researchgate.net]

- 8. Acetic formic anhydride - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. compoundchem.com [compoundchem.com]

- 15. thieme-connect.com [thieme-connect.com]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. Multidimensional infrared spectroscopy of the N-H bond motions in formamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.aip.org [pubs.aip.org]

- 19. Formamide(75-12-7) 1H NMR [m.chemicalbook.com]

- 20. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 21. jpionline.org [jpionline.org]

- 22. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 23. database.ich.org [database.ich.org]

- 24. N-Formylation of an aromatic amine as a metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Theoretical Analysis of Ethyl 4-formamidobenzoate's Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-formamidobenzoate, a derivative of benzocaine, presents a molecule of interest for its potential applications in medicinal chemistry and materials science. A thorough understanding of its molecular structure and electronic properties is crucial for elucidating its mechanism of action and for the rational design of novel derivatives with enhanced functionalities. This technical guide provides a detailed overview of the theoretical studies on the molecular structure of this compound. By employing Density Functional Theory (DFT) calculations, this paper explores the optimized molecular geometry, vibrational frequencies, electronic properties, and intramolecular interactions of the title compound. The presented data, including optimized geometrical parameters, Natural Bond Orbital (NBO) analysis, and Frontier Molecular Orbital (FMO) analysis, offers valuable insights for researchers in the fields of computational chemistry, spectroscopy, and drug development. While a dedicated, peer-reviewed theoretical study on this compound is not publicly available, this guide synthesizes methodologies from studies on analogous compounds to present a robust, albeit hypothetical, computational analysis.

Introduction

This compound (C₁₀H₁₁NO₃) is a chemical compound that can be synthesized from ethyl 4-aminobenzoate (benzocaine), a widely used local anesthetic.[1] The introduction of a formamido group (-NHCHO) in place of the amino group (-NH₂) can significantly alter the electronic and steric properties of the molecule, potentially influencing its biological activity and reactivity. Theoretical studies, particularly those based on quantum chemical methods like Density Functional Theory (DFT), are powerful tools for investigating the molecular structure and properties of such compounds at the atomic level. These computational approaches provide detailed information that complements experimental data and aids in the interpretation of spectroscopic analyses.

This guide outlines a comprehensive theoretical investigation into the molecular structure of this compound. The methodologies and analyses presented are based on established computational protocols widely used for similar organic molecules.[2][3]

Computational Methodology

The theoretical calculations outlined herein are proposed to be performed using the Gaussian suite of programs. The molecular geometry of this compound would be optimized using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). A 6-311++G(d,p) basis set would be employed to provide a good balance between accuracy and computational cost for a molecule of this size. Frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

The following key theoretical analyses would be conducted:

-

Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles.

-

Vibrational Analysis: Calculation of FT-IR and Raman vibrational frequencies and their corresponding assignments.

-

Natural Bond Orbital (NBO) Analysis: Investigation of intramolecular charge transfer, hyperconjugative interactions, and stabilization energies.

-

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their energy gap to understand the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP) Analysis: Visualization of the electron density distribution to identify electrophilic and nucleophilic sites.

Data Presentation

The following tables summarize the hypothetical quantitative data derived from the proposed DFT calculations on this compound. This data is illustrative and based on typical values for similar molecular structures.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.392 | C2-C1-C6 | 120.1 |

| C1-C6 | 1.393 | C1-C2-C3 | 120.0 |

| C2-C3 | 1.388 | C2-C3-C4 | 119.9 |

| C3-C4 | 1.390 | C3-C4-C5 | 120.2 |

| C4-C5 | 1.389 | C4-C5-C6 | 119.9 |

| C5-C6 | 1.391 | C1-C6-C5 | 119.9 |

| C4-N1 | 1.415 | C3-C4-N1 | 120.5 |

| N1-H1 | 1.012 | C5-C4-N1 | 119.3 |

| N1-C7 | 1.365 | C4-N1-C7 | 125.8 |

| C7-O1 | 1.225 | N1-C7-O1 | 123.5 |

| C7-H2 | 1.090 | N1-C7-H2 | 115.2 |

| C1-C8 | 1.490 | C2-C1-C8 | 119.8 |

| C8-O2 | 1.218 | C6-C1-C8 | 120.1 |

| C8-O3 | 1.345 | O2-C8-O3 | 123.7 |

| O3-C9 | 1.458 | C8-O3-C9 | 116.5 |

| C9-C10 | 1.520 | O3-C9-C10 | 108.9 |

Table 2: Theoretical Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Assignment |

| 3350 | N-H stretch |

| 3100 | C-H (aromatic) stretch |

| 2980 | C-H (aliphatic) stretch |

| 1715 | C=O (ester) stretch |

| 1680 | C=O (amide) stretch |

| 1600, 1580 | C=C (aromatic) stretch |

| 1520 | N-H bend |

| 1440 | CH₂ bend |

| 1310 | C-N stretch |

| 1270 | C-O (ester) stretch |

| 850 | C-H (aromatic) out-of-plane bend |

Table 3: NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N1 | π(C7-O1) | 45.2 |

| LP(2) O3 | π(C8-O2) | 58.9 |

| π(C1-C6) | π(C2-C3) | 20.5 |

| π(C2-C3) | π(C4-C5) | 18.9 |

| π(C4-C5) | π*(C1-C6) | 21.1 |

E(2) represents the stabilization energy of hyperconjugative interactions.

Table 4: Frontier Molecular Orbital Properties

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.75 |

| Energy Gap (ΔE) | 5.10 |

Experimental Protocols

While this guide focuses on theoretical studies, the synthesis and experimental characterization are crucial for validating computational results. Below are detailed methodologies for key experiments.

Synthesis of this compound

Materials:

-

Ethyl 4-aminobenzoate (Benzocaine)

-

Formic acid

-

Toluene

-

Dean-Stark apparatus

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve Ethyl 4-aminobenzoate in toluene.

-

Add an excess of formic acid to the solution.

-

Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any unreacted formic acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system to yield pure this compound.

Spectroscopic Characterization

FT-IR and FT-Raman Spectroscopy:

-

Instrument: A PerkinElmer Spectrum Two FT-IR spectrometer or a Bruker MultiRAM FT-Raman spectrometer.

-

Sample Preparation: For FT-IR, the solid sample is mixed with KBr and pressed into a pellet. For FT-Raman, the sample is placed in a glass capillary tube.

-

Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

¹H and ¹³C NMR Spectroscopy:

-

Instrument: A Bruker Avance 400 MHz NMR spectrometer.

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature.

UV-Vis Spectroscopy:

-

Instrument: A Shimadzu UV-2600 UV-Vis spectrophotometer.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., ethanol or methanol) to a known concentration.

-

Data Acquisition: The absorption spectrum is recorded in the range of 200-800 nm.

Mandatory Visualizations

Logical Workflow for Combined Theoretical and Experimental Study

Caption: Workflow for a combined experimental and theoretical study.

Conceptual Signaling Pathway for Drug Action

As there is no established signaling pathway for this compound, a hypothetical pathway illustrating a potential mechanism of action for a generic small molecule drug targeting a receptor is provided below.

Caption: A hypothetical G-protein coupled receptor signaling pathway.

Conclusion

This technical guide has presented a comprehensive, albeit hypothetical, theoretical framework for the study of the molecular structure of this compound. The outlined computational methodologies, including DFT-based geometry optimization, vibrational analysis, NBO, and FMO analyses, provide a robust approach for gaining deep insights into the electronic and structural properties of this molecule. The presented data, while illustrative, serves as a valuable reference for what can be expected from such a computational study. The detailed experimental protocols offer a practical guide for the synthesis and characterization of this compound, which is essential for the validation of theoretical findings. The provided workflow and signaling pathway diagrams offer a visual representation of the research process and potential biological relevance. It is our hope that this guide will stimulate further experimental and theoretical research on this compound and its derivatives, ultimately contributing to advancements in medicinal chemistry and materials science.

References

- 1. This compound | C10H11NO3 | CID 223909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Ethyl 4-formamidobenzoate: A Technical Review of Its Applications in Synthetic Chemistry and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-formamidobenzoate, also known as N-formylbenzocaine, is a chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its structure, featuring a formamide group attached to the aromatic ring of ethyl benzoate, makes it a key precursor in the synthesis of various active pharmaceutical ingredients (APIs), most notably local anesthetics. This technical guide provides a comprehensive review of the applications of this compound, with a focus on its role in organic synthesis, detailed experimental protocols, and its relationship to the widely used local anesthetic, benzocaine.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₃ | [1] |

| Molecular Weight | 193.20 g/mol | [1] |

| CAS Number | 5422-63-9 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | N-Formyl Benzocaine, ethyl 4-(formylamino)benzoate | [1] |

| Appearance | Solid | |

| Melting Point | Not precisely reported | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents |

Applications in Organic Synthesis

The primary application of this compound is as an intermediate in organic synthesis. The formyl group serves as a protecting group for the amine functionality of benzocaine (ethyl 4-aminobenzoate). This protection strategy is crucial in multi-step syntheses where the amino group's reactivity could interfere with desired chemical transformations at other sites of the molecule.

Precursor to Local Anesthetics

This compound is a direct precursor to benzocaine, a widely used local anesthetic.[2] The conversion of this compound to benzocaine involves the hydrolysis of the formamide group to yield the free amine. This reaction can be catalyzed by either acid or base.[2] The stability of benzocaine can be affected by excipients in pharmaceutical formulations, with degradation to N-formylbenzocaine observed in the presence of formic acid, a common impurity in polymers like PVP.[2]

The logical workflow for the utilization of this compound as a precursor to the active pharmaceutical ingredient, benzocaine, is illustrated in the following diagram.

Caption: Synthetic conversion of this compound to the local anesthetic, benzocaine.

Experimental Protocols

Detailed experimental procedures are critical for the successful application of this compound in a laboratory setting. Below are protocols for its synthesis and its conversion to benzocaine.

Synthesis of this compound

While specific high-yield protocols for the direct formylation of ethyl 4-aminobenzoate to produce this compound are not extensively detailed in readily available literature, a general approach involves the reaction of ethyl 4-aminobenzoate with a formylating agent.

General Experimental Workflow for Synthesis

The following diagram outlines a typical experimental workflow for a chemical synthesis involving a solid product, which would be applicable to the synthesis of this compound.

Caption: A generalized workflow for the synthesis and purification of a chemical compound.

Conversion of this compound to Benzocaine (Hydrolysis)

This protocol describes the de-formylation of this compound to yield benzocaine.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 2 M) or Sodium hydroxide (e.g., 2 M)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

-

Hydrolysis: Add an excess of either aqueous hydrochloric acid (for acidic hydrolysis) or aqueous sodium hydroxide (for basic hydrolysis) to the flask.

-

Reflux: Heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up (Acidic Hydrolysis): After cooling to room temperature, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Work-up (Basic Hydrolysis): After cooling to room temperature, carefully neutralize the reaction mixture with dilute hydrochloric acid until the pH is approximately 7.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude benzocaine.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure benzocaine.

Biological Activity

The direct biological activity of this compound is not well-documented in publicly available literature. Its primary significance in a biological context is as a precursor or a potential metabolite/degradation product of benzocaine. Benzocaine itself functions as a local anesthetic by blocking voltage-gated sodium channels in the neuronal membrane, thereby inhibiting the propagation of nerve impulses.

Data Presentation

Quantitative data for the synthesis and reactions of this compound is not consistently reported across the literature. However, for related synthetic procedures, such as the synthesis of other benzoate derivatives, yields can be reported. For instance, in the synthesis of ethyl 4-(butylamino)benzoate from p-nitrobenzoate, a yield of 94.7% has been reported. While not directly for this compound, this provides a benchmark for similar chemical transformations.

Conclusion

This compound is a valuable chemical intermediate, primarily serving as a protected form of benzocaine and a precursor in its synthesis. Its applications are central to the development of local anesthetics and potentially other pharmaceutical compounds where the protection of an amino group is required during synthesis. The straightforward hydrolysis to the active drug, benzocaine, underscores its importance in pharmaceutical manufacturing. Further research into the direct biological effects of this compound could reveal novel pharmacological properties, but its current utility is firmly established in the realm of synthetic organic and medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols: Ethyl 4-formamidobenzoate and the Formyl Group in Amine Protection

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in pharmaceutical development, the selective protection and deprotection of functional groups is a cornerstone of success. Amines, being nucleophilic, often require temporary masking to prevent unwanted side reactions. While a variety of protecting groups for amines are well-established, the use of a simple formyl group (CHO) offers a straightforward and economical option.

This document provides detailed application notes and protocols concerning the use of the formyl group as a protecting strategy for amines. While the specific reagent "Ethyl 4-formamidobenate" is not commonly employed as a protecting group transfer agent, the underlying chemistry of N-formylation and deformylation is a valuable tool in the synthetic chemist's arsenal. The protocols provided are based on established methods for the N-formylation of amines using reagents like ethyl formate and subsequent deprotection.

Application Notes

The formyl group is a simple, small, and atom-economical protecting group for primary and secondary amines. The resulting formamide is generally a stable, crystalline solid, which can facilitate purification.

Key Features of Formyl as an Amine Protecting Group:

-

Stability: Formamides are generally stable to a wide range of reaction conditions, including mildly acidic and basic conditions, as well as many oxidizing and reducing agents. This stability allows for a variety of subsequent chemical transformations on other parts of the molecule.

-

Introduction (N-Formylation): The formyl group can be introduced under various conditions. Common formylating agents include formic acid, ethyl formate, and acetic formic anhydride. The reaction of amines with ethyl formate, sometimes aided by a catalyst, provides a convenient method for N-formylation.

-

Removal (Deformylation): The formyl group can be removed under both acidic and basic conditions, although harsh conditions may be required. This allows for flexibility in the deprotection strategy depending on the overall synthetic route and the presence of other sensitive functional groups.

Applications in Synthesis:

-

Peptide Synthesis: The formyl group has been used for the protection of the indole nitrogen of tryptophan in peptide synthesis.

-

Intermediate Protection: In the synthesis of complex molecules, an amine may need to be temporarily protected to allow for reactions at other sites. The stability of the formamide bond makes the formyl group suitable for this purpose.

Experimental Protocols

Protocol 1: N-Formylation of Amines using Ethyl Formate (Protection)

This protocol describes a general procedure for the protection of primary and secondary amines by N-formylation using ethyl formate.

Materials:

-

Amine substrate

-

Ethyl formate

-

Ethanol (or other suitable solvent)

-

Optional: Catalyst (e.g., NaHSO₄·H₂O on activated charcoal)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for work-up and purification

Procedure:

-

To a round-bottom flask, add the amine substrate (1.0 eq).

-

Add ethyl formate, which can also serve as the solvent. Alternatively, a co-solvent like ethanol can be used.

-

Optional: If a catalyst is used, add it to the reaction mixture.

-

Heat the reaction mixture to reflux and stir for the required time (monitor by TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Table 1: Examples of N-Formylation of Amines

| Amine Substrate | Formylating Agent | Conditions | Reaction Time | Yield (%) | | --- | --- | --- | ---

Ethyl 4-formamidobenzoate: A Versatile Intermediate in Pharmaceutical Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-formamidobenzoate, also known as N-formylbenzocaine, is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its chemical structure, featuring a formamide group and an ethyl ester, provides a versatile scaffold for the construction of more complex molecules. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its potential application in the synthesis of notable antiviral and anticancer drugs.

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | This compound[1] |

| Synonyms | N-Formyl Benzocaine, Ethyl 4-(formylamino)benzoate[1] |

| CAS Number | 5422-63-9[1] |

| Molecular Formula | C10H11NO3[1] |

| Molecular Weight | 193.20 g/mol [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the N-formylation of Ethyl 4-aminobenzoate (Benzocaine). This reaction can be achieved using various formylating agents, with formic acid and ethyl formate being widely used due to their availability and favorable reaction kinetics.

Experimental Protocol: N-formylation using Formic Acid